Orthogonal Protection Compatibility: tBu Ester vs. Boc Protection Strategy in SPPS
Tert-butyl 2-(methylamino)acetate is compatible with the widely adopted Fmoc/tBu orthogonal protection strategy in SPPS, where the acid-labile tBu ester remains intact during base-catalyzed Fmoc deprotection steps [1]. In contrast, Boc-Sar-OH cannot be used in Fmoc/tBu strategies because its Boc protecting group would be cleaved under the same acidic conditions required for tBu ester deprotection, eliminating orthogonality [2].
| Evidence Dimension | Orthogonal protection compatibility in SPPS |
|---|---|
| Target Compound Data | tBu ester stable to base (20% piperidine/DMF); cleaved under acid (TFA) |
| Comparator Or Baseline | Boc-Sar-OH: Boc group cleaved under acid (TFA); base-labile Fmoc remains intact |
| Quantified Difference | Incompatible orthogonal pairing (tBu ester vs. Boc protection cannot be used together in same strategy) |
| Conditions | Standard Fmoc/tBu solid-phase peptide synthesis conditions |
Why This Matters
This determines whether the building block can be integrated into standard Fmoc/tBu SPPS workflows without requiring custom resin loading or deprotection protocols.
- [1] Methods and protocols of modern solid phase peptide synthesis. Fmoc/tBu approach. 2006. View Source
- [2] Wikipedia. tert-Butyloxycarbonyl protecting group: Acid-labile protecting group. View Source
